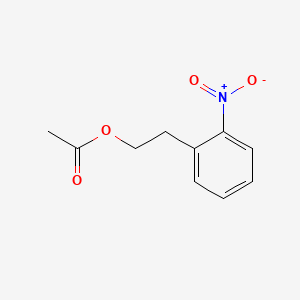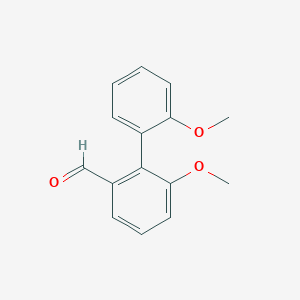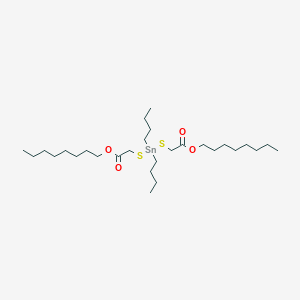
Dibutyltin-bis-(iso-octylthioglycolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyltin-bis-(iso-octylthioglycolate) is an organotin compound with the molecular formula C28H56O4S2Sn and a molecular weight of 639.582 g/mol . This compound is known for its applications in various industrial processes, particularly as a stabilizer and catalyst in the production of polymers and other materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyltin-bis-(iso-octylthioglycolate) typically involves the reaction of dibutyltin oxide with iso-octylthioglycolic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dibutyltin oxide+Iso-octylthioglycolic acid→Dibutyltin-bis-(iso-octylthioglycolate)
Industrial Production Methods
In industrial settings, the production of dibutyltin-bis-(iso-octylthioglycolate) is scaled up using similar reaction conditions but with optimized parameters to maximize yield and purity. The process involves the use of large reactors and precise control of temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Dibutyltin-bis-(iso-octylthioglycolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized tin species.
Substitution: It can participate in substitution reactions where the thioglycolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or oxygen can be used.
Substitution: Reagents like halides or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tin compounds, while substitution reactions can produce a variety of organotin derivatives .
科学的研究の応用
Dibutyltin-bis-(iso-octylthioglycolate) has several applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of polyurethanes and other polymers.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and other medical applications.
作用機序
The mechanism by which dibutyltin-bis-(iso-octylthioglycolate) exerts its effects involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context and application .
類似化合物との比較
Similar Compounds
- Dibutyltin oxide
- Dibutyltin diacetate
- Dibutyltin maleate
- Dibutyltin dilaurate
Comparison
Compared to these similar compounds, dibutyltin-bis-(iso-octylthioglycolate) offers unique advantages in terms of its stability and effectiveness as a catalyst and stabilizer. Its specific structure allows for enhanced interactions with target molecules, making it particularly useful in certain industrial and research applications .
特性
CAS番号 |
2781-09-1 |
|---|---|
分子式 |
C28H56O4S2Sn |
分子量 |
639.6 g/mol |
IUPAC名 |
octyl 2-[dibutyl-(2-octoxy-2-oxoethyl)sulfanylstannyl]sulfanylacetate |
InChI |
InChI=1S/2C10H20O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-12-10(11)9-13;2*1-3-4-2;/h2*13H,2-9H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 |
InChIキー |
DXOBKWDLTMLJLX-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCOC(=O)CS[Sn](CCCC)(CCCC)SCC(=O)OCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


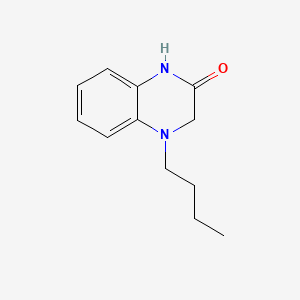
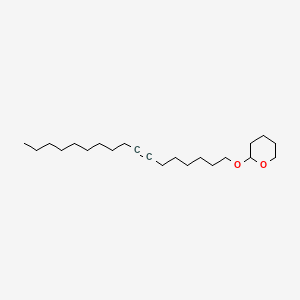
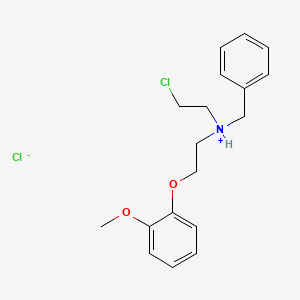
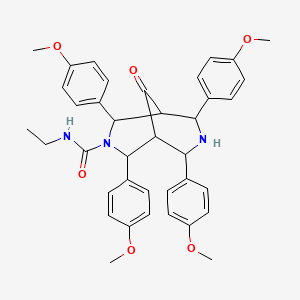
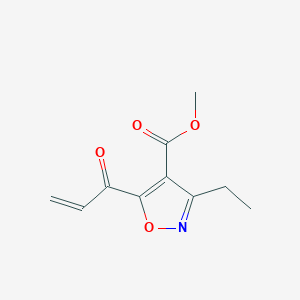
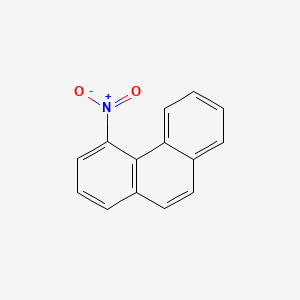
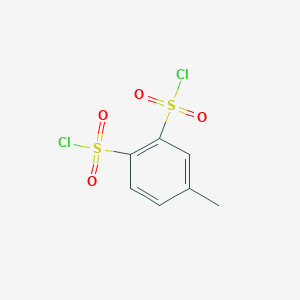
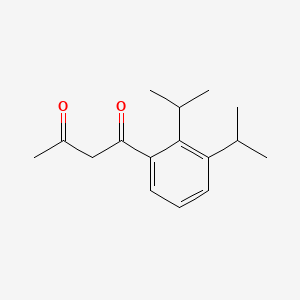
![6-Oxa-10-thia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13788701.png)
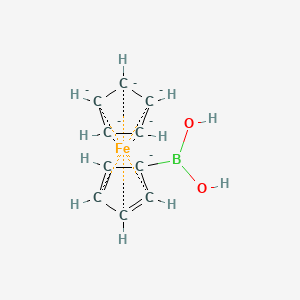
![Dimethyl 5-methyl[1,1'-biphenyl]-2,4'-dicarboxylate](/img/structure/B13788705.png)
![7-bromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13788706.png)
